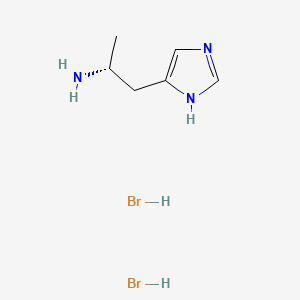

(r)-(-)-alpha-Methylhistamine dihydrobromide

Description

Properties

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNAAABSGVRDT-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336758 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868698-49-1 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(r)-(-)-alpha-Methylhistamine Dihydrobromide: A Technical Guide to its Receptor Binding Profile and Functional Implications

Introduction

(r)-(-)-alpha-Methylhistamine dihydrobromide is a chiral derivative of histamine that has become an indispensable pharmacological tool for the investigation of the histamine H3 receptor (H3R).[1] Its high potency and selectivity for the H3R have allowed researchers to elucidate the physiological and pathophysiological roles of this important presynaptic autoreceptor.[1][2][3] This technical guide provides an in-depth analysis of the receptor binding profile of (r)-(-)-alpha-Methylhistamine, a detailed protocol for its characterization using radioligand binding assays, and an exploration of the functional consequences of its interaction with the H3 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the histaminergic system.

Receptor Binding Profile of (r)-(-)-alpha-Methylhistamine

(r)-(-)-alpha-Methylhistamine is a potent and selective agonist for the histamine H3 receptor.[4] The methylation at the alpha-carbon of the ethylamine side chain of histamine significantly increases its potency at the H3 receptor, with this enhanced activity residing almost exclusively in the (R)-enantiomer.[5] The corresponding (S)-isomer is approximately 100-fold less potent.[5]

The selectivity of (r)-(-)-alpha-Methylhistamine for the H3 receptor over other histamine receptor subtypes is a key attribute that makes it a valuable research tool. It exhibits weak affinity for H1 and H2 receptors.[4] While it was initially considered a highly selective H3 receptor agonist, the discovery of the H4 receptor revealed that (r)-(-)-alpha-Methylhistamine also possesses some affinity for this subtype, although it is still significantly more selective for the H3 receptor.[5]

Quantitative Binding Affinity Data

The binding affinities of (r)-(-)-alpha-Methylhistamine for the four histamine receptor subtypes are summarized in the table below. The data clearly illustrate its high affinity and selectivity for the H3 receptor.

| Receptor Subtype | Binding Affinity (Kd or pKi) | Selectivity vs. H3R | Reference |

| H3 Receptor | Kd = 50.3 nM | - | [4] |

| H4 Receptor | >200-fold lower than H3R | >200-fold | |

| H1 Receptor | pKi = 4.8 | >1000-fold lower than H3R | [4] |

| H2 Receptor | pKi < 3.5 | Significantly lower than H3R | [4] |

Note: Kd (dissociation constant) is a measure of the affinity of a ligand for a receptor, where a lower Kd value indicates a higher affinity. pKi is the negative logarithm of the inhibition constant (Ki), where a higher pKi value indicates a higher affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for H3 Receptor

To experimentally determine the binding affinity of (r)-(-)-alpha-Methylhistamine for the H3 receptor, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps and considerations for such an assay.

Principle

This assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, (r)-(-)-alpha-Methylhistamine) to displace a specific radiolabeled ligand from the H3 receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki).

Materials

-

Radioligand: [3H]-(R)-α-methylhistamine or another suitable H3R-selective radioligand.[6][7]

-

Competitor: this compound

-

Receptor Source: Membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high H3R density (e.g., rat cortex).[6][8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide) to determine non-specific binding.[2]

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Liquid Scintillation Counter

Step-by-Step Methodology

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[9]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of (r)-(-)-alpha-Methylhistamine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Functional Implications and Signaling Pathways

Canonical Signaling Pathway

Activation of the H3 receptor by (r)-(-)-alpha-Methylhistamine leads to the following key signaling events:

-

G Protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

Non-Canonical Signaling Pathways

In addition to the canonical pathway, H3 receptor activation can also engage other signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: H3 receptor stimulation can activate the MAPK/ERK pathway, which is involved in various cellular processes such as cell growth and differentiation.[8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The H3 receptor can also activate the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.

Physiological Consequences

The activation of these signaling pathways by (r)-(-)-alpha-Methylhistamine has significant physiological consequences. As a presynaptic autoreceptor on histaminergic neurons, H3R activation inhibits the synthesis and release of histamine.[1][2] Furthermore, as a heteroreceptor on other neurons, it can inhibit the release of various other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] This modulatory role in neurotransmitter release underlies the interest in H3R as a therapeutic target for a range of neurological and psychiatric disorders.[1][2]

H3 Receptor Signaling Diagram

Caption: Signaling pathways activated by the H3 receptor agonist.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the H3 receptor. Its high potency and selectivity, coupled with a well-characterized binding profile, enable precise investigation of H3R function. Understanding its interactions with the H3 receptor and the subsequent signaling cascades is crucial for advancing our knowledge of the histaminergic system and for the development of novel therapeutics targeting this receptor. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize (r)-(-)-alpha-Methylhistamine in their scientific endeavors.

References

-

Histamine H3 receptor. In: Wikipedia. Accessed January 15, 2026. [Link]

-

Signaling pathways associated with the histamine H3 receptor. The... In: ResearchGate. Accessed January 15, 2026. [Link]

-

Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... In: ResearchGate. Accessed January 15, 2026. [Link]

-

Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. Accessed January 15, 2026. [Link]

-

The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Accessed January 15, 2026. [Link]

-

R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. PubMed. Accessed January 15, 2026. [Link]

-

Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. PubMed. Accessed January 15, 2026. [Link]

-

Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. PubMed. Accessed January 15, 2026. [Link]

-

alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed. Accessed January 15, 2026. [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Accessed January 15, 2026. [Link]

-

α-Methylhistamine. In: Wikipedia. Accessed January 15, 2026. [Link]

-

Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. Accessed January 15, 2026. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Accessed January 15, 2026. [Link]

-

Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes. PubMed. Accessed January 15, 2026. [Link]

-

(S)-alpha-Methylhistamine. PubChem. Accessed January 15, 2026. [Link]

-

Molecular and cellular analysis of human histamine receptor subtypes. PMC. Accessed January 15, 2026. [Link]

-

Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. Accessed January 15, 2026. [Link]

-

Biexponential Kinetics of (R)-alpha-[3H]methylhistamine Binding to the Rat Brain H3 Histamine Receptor. PubMed. Accessed January 15, 2026. [Link]

-

Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed. Accessed January 15, 2026. [Link]

-

1-Methylhistamine. PubChem. Accessed January 15, 2026. [Link]

-

Histamine receptor. In: Wikipedia. Accessed January 15, 2026. [Link]

-

Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. PubMed. Accessed January 15, 2026. [Link]

-

(R)-α-methylhistamine. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 15, 2026. [Link]

-

Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells. PubMed. Accessed January 15, 2026. [Link]

-

The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. PubMed Central. Accessed January 15, 2026. [Link]

Sources

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 组胺受体 [sigmaaldrich.cn]

- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Pharmacological properties of (r)-(-)-alpha-Methylhistamine dihydrobromide

An In-depth Technical Guide to the Pharmacological Properties of (R)-(-)-α-Methylhistamine Dihydrobromide

Executive Summary

(R)-(-)-α-Methylhistamine is a cornerstone pharmacological tool for investigating the histamine H3 receptor (H3R). Characterized as a potent and highly selective H3R agonist, this compound has been instrumental in elucidating the receptor's role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. Its ability to penetrate the blood-brain barrier has enabled extensive in vivo studies, revealing the H3R's involvement in cognitive functions, wakefulness, and cardiovascular regulation. Despite pharmacokinetic challenges related to its polarity, which have spurred the development of prodrug strategies, (R)-(-)-α-Methylhistamine remains an indispensable ligand in both academic research and early-stage drug discovery programs targeting the histaminergic system. This guide provides a comprehensive overview of its binding kinetics, functional signaling, physiological effects, and key experimental protocols for its application.

Introduction: The Significance of the Histamine H3 Receptor and its Prototypical Agonist

The histaminergic system, a vital neurotransmitter network originating from the tuberomammillary nucleus (TMN) in the hypothalamus, projects throughout the central nervous system (CNS) to regulate fundamental physiological processes, including sleep-wake cycles, appetite, and cognition.[1][2] Histamine exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Among these, the H3 receptor, first identified pharmacologically in 1983, is unique in its primary function as an inhibitory presynaptic receptor.[3]

As a presynaptic autoreceptor, the H3R provides a negative feedback mechanism on histaminergic neurons, inhibiting histamine synthesis and release.[3][4] Perhaps more critically, it also functions as a presynaptic heteroreceptor, modulating the release of a wide array of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3] This positions the H3R as a master regulator of neurotransmission in the CNS, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders.

The development of selective ligands has been paramount to understanding H3R pharmacology. (R)-(-)-α-Methylhistamine (RAMH) emerged as a seminal compound in this field. It is the R-enantiomer of α-methylhistamine, which exhibits significantly higher potency than its S-enantiomer, highlighting the stereoselectivity of the H3 receptor.[5] As a potent, selective, and brain-penetrant H3R agonist, RAMH has become the standard tool for probing the physiological and pathophysiological roles of this receptor.[4][6][7]

Molecular Pharmacology

Receptor Binding Profile: Affinity and High Selectivity

The utility of (R)-(-)-α-Methylhistamine as a research tool is fundamentally grounded in its high affinity and exceptional selectivity for the H3 receptor over other histamine receptor subtypes. Radioligand binding studies have consistently demonstrated its potent interaction with the H3R.

Quantitative analysis reveals a dissociation constant (Kd) of approximately 50.3 nM for the H3 receptor.[6][7][8][9] In contrast, its affinity for H1 and H2 receptors is markedly weaker, with reported pKi values of 4.8 and <3.5, respectively.[6][7][10] This translates to a selectivity for the H3 receptor that is over 1000 times greater than that of endogenous histamine.[6][7][10] Furthermore, it displays a selectivity of more than 200-fold over the more recently discovered H4 receptor.[8][9][11] This pharmacological profile confirms (R)-(-)-α-Methylhistamine as a highly specific H3R probe.

| Ligand | Receptor Subtype | Binding Affinity | Reference |

| (R)-(-)-α-Methylhistamine | Histamine H3 | Kd = 50.3 nM | [6][7][8] |

| (R)-(-)-α-Methylhistamine | Histamine H1 | pKi = 4.8 | [6][7][10] |

| (R)-(-)-α-Methylhistamine | Histamine H2 | pKi < 3.5 | [6][7][10] |

| (R)-(-)-α-Methylhistamine | Histamine H4 | >200-fold selective vs. H3 | [8][11] |

Table 1: Receptor Binding Affinities of (R)-(-)-α-Methylhistamine

Functional Activity & Signaling Pathways

As an agonist, (R)-(-)-α-Methylhistamine mimics the action of endogenous histamine at the H3 receptor. The H3R is canonically coupled to the inhibitory G protein, Gαi/o.[3] Activation of this pathway by RAMH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).

Additionally, the βγ subunits dissociated from the activated Gi protein can directly interact with N-type voltage-gated calcium channels (Cav2.2), inhibiting their function.[3] This action is critical to the H3R's role as a presynaptic inhibitor, as the reduction in calcium influx upon arrival of an action potential leads to a decrease in neurotransmitter release.[3]

Caption: H3R Gi-coupled signaling cascade activated by (R)-α-Methylhistamine.

In Vitro & Ex Vivo Pharmacology

Neurotransmitter Release Modulation

The primary function of H3R activation is the inhibition of neurotransmitter release. This has been demonstrated in numerous ex vivo preparations, such as brain slices and synaptosomes. Application of (R)-(-)-α-Methylhistamine inhibits the depolarization-evoked release of histamine from cortical synaptosomes, confirming its role as an autoreceptor agonist.[12] Similarly, it has been shown to inhibit the release of norepinephrine from cardiac sympathetic nerve endings.[12] These experiments are foundational to understanding its modulatory role in the CNS and peripheral nervous system.

Caption: Experimental workflow for a synaptosomal neurotransmitter release assay.

Vascular Effects

Beyond the nervous system, H3 receptors are also expressed on endothelial cells. Studies using isolated rat mesenteric resistance arteries have shown that (R)-(-)-α-Methylhistamine induces concentration-dependent, endothelium-dependent vasodilation.[13] This effect is abolished by endothelium removal and attenuated by H3R antagonists. The mechanism involves the release of nitric oxide (NO), prostaglandin I2, and endothelium-derived hyperpolarizing factors (EDHFs).[13] Similar vasodilatory effects have been observed in the isolated guinea pig aorta.[14]

In Vivo Pharmacology

The ability of (R)-(-)-α-Methylhistamine to cross the blood-brain barrier allows for the investigation of the H3R's role in complex physiological processes.

Central Nervous System Effects

-

Cognition and Memory: As an H3R agonist, RAMH generally impairs cognitive performance by reducing the release of pro-cognitive neurotransmitters like acetylcholine and histamine. However, its effects can be complex. In some models, it has been shown to enhance memory retention or reverse amnesia induced by other agents, such as propofol, by suppressing inhibitory neurotransmission.[6][7][15] In other paradigms, like active avoidance, its administration can increase avoidance responses, suggesting a facilitation of this type of learning.[16]

-

Locomotion and Wakefulness: The histaminergic system is crucial for maintaining wakefulness. By activating H3 autoreceptors and reducing histamine release, RAMH generally promotes sedative effects.[17] Its impact on spontaneous locomotor activity can be variable and sometimes requires co-administration with other agents to produce a significant effect.[18]

-

Anxiety and Fear: In animal models, RAMH has been shown to inhibit conditioned fear and avoidance responses, suggesting anxiolytic-like properties in specific contexts.[19][20]

Cardiovascular Effects

Systemic administration of (R)-(-)-α-Methylhistamine in anesthetized guinea pigs produces a dose-dependent hypotension and a decrease in total peripheral resistance.[17][21] A reduction in heart rate is also observed at higher doses.[21] These effects are consistent with H3R-mediated vasodilation and potential modulation of autonomic output to the heart.

Gastrointestinal and Other Peripheral Effects

When administered directly into the brain (intracerebroventricularly), RAMH inhibits gastric acid secretion in rats, highlighting a central H3R-mediated pathway for regulating this process.[20] Peripherally, it can act on H3 receptors on mast cells to inhibit the release of histamine, demonstrating a local autoregulatory feedback loop.[20]

Pharmacokinetics and Metabolism

Physicochemical Properties and Pharmacokinetic Challenges

A significant limitation of (R)-(-)-α-Methylhistamine for potential therapeutic development is its pharmacokinetic profile. As a small, polar, and strongly basic molecule, it exhibits poor passive diffusion across biological membranes, including the gastrointestinal tract and the blood-brain barrier.[15] Furthermore, it is subject to rapid in vivo inactivation.[15]

Prodrug Strategies

To overcome these limitations, researchers have developed lipophilic, non-basic azomethine prodrugs of RAMH.[15] This strategy involves a bioreversible derivatization that masks the polar amine group, thereby increasing lipophilicity and reducing metabolic degradation. These prodrugs have shown improved oral absorption and brain penetration, effectively delivering the parent compound to its target sites.[15]

Influence on Histamine Metabolism

In the CNS, histamine is primarily metabolized by the enzyme histamine N-methyltransferase (HNMT) to tele-methylhistamine (t-MH).[1][22] Administration of (R)-(-)-α-Methylhistamine has been shown to significantly decrease the steady-state levels of t-MH in the mouse brain.[7][9][10] This effect is a direct consequence of H3R autoreceptor activation, which reduces the synthesis and release of neuronal histamine, thereby decreasing the amount of substrate available for HNMT.

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H3 receptor using (R)-(-)-α-Methylhistamine as a reference ligand and a suitable radioligand like -α-methylhistamine.

Materials:

-

Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293-H3R cells).

-

Radioligand: -α-methylhistamine.

-

Non-specific binding control: High concentration of a non-labeled H3R ligand (e.g., 10 µM Imetit).

-

Test compounds and (R)-(-)-α-Methylhistamine at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation cocktail, and liquid scintillation counter.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.

-

Non-Specific Binding (NSB): In designated wells, add 50 µL of the non-specific binding control ligand.

-

Total Binding (B0): In designated wells, add 50 µL of assay buffer.

-

Compound Addition: Add 50 µL of test compound or reference ligand dilutions (in assay buffer) to the remaining wells.

-

Radioligand Addition: Add 50 µL of -α-methylhistamine (at a final concentration near its Kd value) to all wells.

-

Membrane Addition: Add 50 µL of the H3R-expressing cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki value for the test compound using the Cheng-Prusoff equation, based on the IC50 value derived from the competitive binding curve.

Functional Assay: cAMP Accumulation Assay

This protocol measures the agonist activity of (R)-(-)-α-Methylhistamine by quantifying its ability to inhibit forskolin-stimulated cAMP production in H3R-expressing cells.

Materials:

-

HEK293 cells stably expressing the human H3 receptor.

-

Assay medium: Serum-free DMEM or HBSS.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

(R)-(-)-α-Methylhistamine at various concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.

-

Pre-incubation: Aspirate the growth medium and replace it with assay medium containing IBMX. Incubate for 30 minutes at 37°C.

-

Agonist Addition: Add various concentrations of (R)-(-)-α-Methylhistamine (or vehicle control) to the wells.

-

Stimulation: Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of (R)-(-)-α-Methylhistamine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The result should show a dose-dependent decrease in forskolin-stimulated cAMP levels.

Conclusion and Future Directions

(R)-(-)-α-Methylhistamine dihydrobromide is an exemplar of a selective pharmacological tool. Its high affinity and specificity for the H3 receptor have been indispensable for mapping the receptor's distribution, understanding its signaling mechanisms, and defining its vast array of physiological functions. From its role in modulating neurotransmitter release in the brain to its effects on the cardiovascular and gastrointestinal systems, RAMH has provided a clear pharmacological window into H3R biology.

While its intrinsic pharmacokinetic properties limit its therapeutic potential, the insights gained from its use have directly fueled the development of second-generation H3R ligands, including antagonists and inverse agonists, which are being investigated for cognitive disorders, sleep disorders, and obesity. Future research utilizing (R)-(-)-α-Methylhistamine will likely continue to unravel more subtle aspects of H3R function, such as receptor dimerization, biased agonism, and the specific roles of different H3R splice isoforms.[3]

References

- Arrang JM, Garbarg M, Lancelot JC, Lecomte JM, Pollard H, Robba M, Schunack W, Schwartz JC. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature. 14-20;327(6118):117-23. [Link not available]

-

Wikipedia. Histamine H3 receptor. [Link]

-

Sattler, J., et al. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. PubMed. [Link]

-

Miyagawa, K., et al. (2007). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. PubMed. [Link]

-

Itakura, K., et al. (1995). Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice. PubMed. [Link]

-

BioCrick. (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1. [Link]

-

McLeod, R. L., et al. (1994). The effects of (R) alpha-methyl histamine on the isolated guinea pig aorta. PubMed. [Link]

-

McLeod, R. L., et al. (1993). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs. PubMed Central. [Link]

-

Haas, H. L., et al. (2008). Histamine in the Nervous System. Physiological Reviews. [Link]

-

Rubio, S., et al. (2001). Effects of histamine precursor and (R)-alpha-methylhistamine on the avoidance response in rats. PubMed. [Link]

-

Garbarg, M., et al. (1992). alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed. [Link]

-

Brzozowski, T., et al. (2004). Effect of Central and Peripheral Actions of Histamine and Its Metabolite N-alpha Methyl Histamine on Gastric Secretion and Acute Gastric Lesions. PubMed. [Link]

-

Sadek, B., et al. (2016). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. [Link]

-

Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. PubMed Central. [Link]

-

Li, M., et al. (2006). Evidence for histamine as a neurotransmitter in the cardiac sympathetic nervous system. PubMed. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (R)-α-methylhistamine. [Link]

-

Koyama, Y., et al. (2021). [Effects of Histamine and Related Compounds on the Central Nervous System]. PubMed. [Link]

-

American Physiological Society Journal. Histamine in the Nervous System. [Link]

-

Wikipedia. α-Methylhistamine. [Link]

-

Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed. [Link]

-

Yoshikawa, T., et al. (2019). Histamine N-Methyltransferase in the Brain. PubMed Central. [Link]

-

Eagle Biosciences. 1-Methylhistamine ELISA Kit. [Link]

-

IBL International. 1-Methylhistamine ELISA. [Link]

-

Frontiers. Histamine, Neuroinflammation and Neurodevelopment: A Review. [Link]

Sources

- 1. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. ≥98% (HPLC), Histamine receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (R)-(-)-α-Methylhistamine dihydrobromide | CAS:868698-49-1 | Potent, standard H3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. (R)-(-)-alpha-Methylhistamine dihydrobromide | Tocris Bioscience [tocris.com]

- 12. Evidence for histamine as a neurotransmitter in the cardiac sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of (R) alpha-methyl histamine on the isolated guinea pig aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of histamine precursor and (R)-alpha-methylhistamine on the avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-Methylhistamine - Wikipedia [en.wikipedia.org]

- 18. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. caymanchem.com [caymanchem.com]

- 21. Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Histamine, Neuroinflammation and Neurodevelopment: A Review [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of (R)-(-)-α-Methylhistamine Dihydrobromide

This guide provides a comprehensive technical overview of (R)-(-)-α-Methylhistamine dihydrobromide, a pivotal tool in the study of the histamine H3 receptor. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical discovery, synthetic methodologies, and pharmacological characterization of this potent and selective H3 receptor agonist.

Introduction: The Dawn of the Third Histamine Receptor

The landscape of histamine research was significantly altered in 1983 with the discovery of a third histamine receptor subtype, the H3 receptor.[1][2] This discovery was not the result of molecular cloning, which would come later, but of a classic pharmacological approach. Researchers observed that histamine could inhibit its own release from depolarized rat brain slices, suggesting the presence of an autoreceptor.[1][2] This finding opened a new avenue for understanding the modulatory role of histamine in the central nervous system. The H3 receptor, a G protein-coupled receptor, acts as a presynaptic autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine.[1][2] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP levels. The identification of selective ligands for this new receptor was paramount to unraveling its physiological functions.

The Emergence of a Potent Agonist: (R)-(-)-α-Methylhistamine

In 1987, the same in vitro model that led to the discovery of the H3 receptor was instrumental in the design of the first highly selective and potent H3-autoreceptor ligands.[1][2] Among these was (R)-(-)-α-Methylhistamine, which proved to be a powerful agonist, effectively inhibiting the activity of histaminergic neurons in the brain.[1][2] This compound became an indispensable pharmacological tool, enabling researchers to explore the roles of histaminergic neurons in wakefulness, attention, learning, and other cognitive processes.[1][2]

Synthesis of (R)-(-)-α-Methylhistamine Dihydrobromide: A Stereoselective Approach

The stereochemistry of α-methylhistamine is crucial for its activity, with the (R)-enantiomer being significantly more potent at the H3 receptor. Therefore, stereoselective synthesis or efficient chiral resolution is essential for obtaining the desired biologically active compound. While various synthetic routes have been developed, this guide will focus on a well-established method involving the chiral resolution of racemic α-methylhistamine.

Rationale for the Synthetic Strategy

The chosen method involves the formation of diastereomeric salts using a chiral resolving agent. This is a robust and widely used technique for separating enantiomers on a preparative scale.[3] The principle lies in the differential solubility of the diastereomeric salts, allowing for their separation by fractional crystallization.[3] The selection of the resolving agent is critical and often requires empirical screening to find one that forms well-defined crystals with one of the enantiomers. For α-methylhistamine, derivatives of tartaric acid are commonly employed.

Experimental Protocol: Chiral Resolution of (±)-α-Methylhistamine

The following protocol outlines the key steps in the chiral resolution of racemic α-methylhistamine, followed by conversion to the dihydrobromide salt.

Step 1: Preparation of Racemic α-Methylhistamine

Racemic α-methylhistamine can be synthesized from histamine or histidine through various established methods. A common approach involves the reaction of 4-(2-aminoethyl)imidazole with a methylating agent, followed by appropriate workup.

Step 2: Diastereomeric Salt Formation

-

Dissolve racemic α-methylhistamine in a suitable solvent, such as methanol or ethanol.

-

Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, dissolved in the same solvent.

-

Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to promote crystallization.

-

The less soluble diastereomeric salt, in this case, the (R)-α-methylhistamine-(+)-tartrate, will precipitate out of the solution.

Step 3: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The optical purity of the obtained salt can be assessed by techniques such as polarimetry or chiral HPLC.

-

If necessary, recrystallize the salt from a suitable solvent to enhance its purity.

Step 4: Liberation of the Free Base

-

Dissolve the purified diastereomeric salt in water.

-

Basify the solution with a strong base, such as sodium hydroxide, to deprotonate the amine and liberate the free (R)-(-)-α-methylhistamine.

-

Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the pure (R)-(-)-α-methylhistamine.

Step 5: Formation of the Dihydrobromide Salt

-

Dissolve the oily (R)-(-)-α-methylhistamine free base in a suitable anhydrous solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of a solution of hydrobromic acid in a suitable solvent (e.g., acetic acid or ethanol).

-

The (R)-(-)-α-Methylhistamine dihydrobromide will precipitate as a white solid.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To assess the enantiomeric purity.[4][5]

-

Elemental Analysis: To confirm the elemental composition.

-

Melting Point: As an indicator of purity.

Pharmacological Characterization: Probing the H3 Receptor

The pharmacological activity of (R)-(-)-α-Methylhistamine dihydrobromide is primarily defined by its high affinity and agonist efficacy at the histamine H3 receptor.

Receptor Binding Assays

Receptor binding assays are performed to determine the affinity of a ligand for its receptor.[6][7][8][9] For (R)-(-)-α-Methylhistamine, this is typically done using a radioligand competition binding assay with membranes prepared from cells expressing the human H3 receptor.

Protocol: [³H]-Nα-Methylhistamine Competition Binding Assay

-

Membrane Preparation: Utilize a stable cell line, such as HEK293, expressing the human histamine H3 receptor. Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Radioligand: [³H]-Nα-Methylhistamine is a commonly used radioligand for H3 receptor binding assays.

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]-Nα-Methylhistamine and varying concentrations of the unlabeled ligand ((R)-(-)-α-Methylhistamine).

-

Separation of Bound and Free Radioligand: After incubation to equilibrium, separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy of a ligand, i.e., its ability to activate the receptor and elicit a biological response. For the Gαi-coupled H3 receptor, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol: cAMP Inhibition Assay

-

Cell Culture: Use a cell line expressing the human H3 receptor, such as CHO or HEK293 cells.

-

Stimulation of cAMP Production: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Agonist Treatment: Treat the cells with varying concentrations of (R)-(-)-α-Methylhistamine.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁N₃ · 2HBr | |

| Molecular Weight | 287.00 g/mol | |

| Appearance | White to off-white solid | [10] |

| Solubility | Soluble in water (to 100 mM) | [11] |

| H3 Receptor Affinity (Kd) | 50.3 nM | [12] |

| Selectivity | >200-fold selective over H4 receptors | [12] |

Visualization of Key Processes

Synthesis Workflow

Caption: Workflow for the chiral resolution of α-methylhistamine.

Pharmacological Assay Workflow

Sources

- 1. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereochemical studies of chiral H-1 antagonists of histamine: the resolution, chiral analysis, and biological evaluation of four antipodal pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ≥98% (HPLC), Histamine receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]

- 11. (R)-(-)-alpha-Methylhistamine dihydrobromide | Tocris Bioscience [tocris.com]

- 12. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]

Methodological & Application

In Vitro Profiling of (r)-(-)-alpha-Methylhistamine: A Guide for H3 Receptor Agonism Studies

This comprehensive guide provides detailed experimental protocols and technical insights for the in vitro characterization of (r)-(-)-alpha-Methylhistamine dihydrobromide, a potent and selective histamine H3 receptor (H3R) agonist.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of histamine receptors and the development of novel therapeutics targeting the H3R.

(r)-(-)-alpha-Methylhistamine is a critical tool for investigating the physiological and pathophysiological roles of the H3 receptor.[3] Due to its high potency and selectivity, it serves as a standard reference agonist in a variety of in vitro assays.[1] This guide will delve into the fundamental principles and step-by-step methodologies for accurately assessing its interaction with and activation of the H3 receptor.

Understanding the Target: The Histamine H3 Receptor and Its Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[3][4][5] Furthermore, the H3R acts as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4][5]

The H3 receptor is canonically coupled to the inhibitory G protein, Gi/o.[4][5] Activation of the H3R by an agonist like (r)-(-)-alpha-Methylhistamine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The βγ subunits of the G protein can also modulate other cellular effectors, such as N-type voltage-gated calcium channels, which contributes to the reduction in neurotransmitter release.[4][5]

H3 Receptor Signaling Pathway

Caption: Agonist activation of the H3R leads to Gi/o protein dissociation, resulting in adenylyl cyclase inhibition and modulation of calcium channels.

Preparation of this compound Stock Solutions

Scientific integrity begins with the accurate preparation of reagents. The dihydrobromide salt of (r)-(-)-alpha-Methylhistamine is typically soluble in water.

Key Material Properties:

| Property | Value | Source |

| Molecular Weight | 287 g/mol | [6] |

| Solubility | Soluble to 100 mM in water | [6] |

| Storage | Desiccate at room temperature | [6] |

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh out 2.87 mg of this compound.

-

Dissolution: Dissolve the weighed compound in 1 mL of sterile, deionized water.

-

Mixing: Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

In Vitro Experimental Protocols

The following protocols outline key in vitro assays for characterizing the pharmacological properties of (r)-(-)-alpha-Methylhistamine at the H3 receptor.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of (r)-(-)-alpha-Methylhistamine for the H3 receptor by measuring its ability to compete with a radiolabeled ligand. A common radioligand for the H3R is [3H]N-α-methylhistamine ([3H]NAMH).[7][8][9]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound.

Step-by-Step Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) under standard conditions.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.[8] Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known H3R antagonist, e.g., 10 µM clobenpropit).[8]

-

-

Incubation:

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Results for (r)-(-)-alpha-Methylhistamine:

| Parameter | Typical Value |

| Kd | ~50.3 nM |

| pKi | > 4.8 (for H1), < 3.5 (for H2) |

Note: These values are approximate and can vary depending on the specific experimental conditions.[1]

Functional Assay: cAMP Measurement

This assay determines the functional potency (EC50) and efficacy of (r)-(-)-alpha-Methylhistamine as an H3R agonist by measuring the inhibition of cAMP production.

Step-by-Step Protocol (using a cAMP biosensor assay):

-

Cell Culture:

-

Use a cell line stably expressing the H3 receptor and a cAMP biosensor (e.g., GloSensor™).[10]

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Setup:

-

Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of (r)-(-)-alpha-Methylhistamine to the wells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

-

Signal Detection:

-

Measure the luminescence or fluorescence signal according to the biosensor manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (100% cAMP production) and a baseline control (no forskolin).

-

Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum inhibition (Emax).

-

Expected Results: (r)-(-)-alpha-Methylhistamine will produce a concentration-dependent decrease in forskolin-stimulated cAMP levels.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Troubleshooting

| Issue | Possible Cause | Solution |

| High non-specific binding in radioligand assay | Insufficient washing; filter plate not adequately pre-treated. | Increase the number of wash steps; pre-treat the filter plate with polyethyleneimine (PEI). |

| Low signal window in cAMP assay | Low receptor expression; inefficient adenylyl cyclase stimulation. | Use a cell line with higher receptor expression; optimize the forskolin concentration. |

| Inconsistent results | Inaccurate pipetting; repeated freeze-thaw of agonist stock. | Use calibrated pipettes; use fresh aliquots of the stock solution for each experiment. |

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro characterization of (r)-(-)-alpha-Methylhistamine as a selective H3 receptor agonist. By employing these methods, researchers can obtain reliable data on its binding affinity and functional potency, contributing to a deeper understanding of H3 receptor pharmacology and its therapeutic potential.

References

-

Histamine H3 receptor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Todoroki, M., et al. (2010). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & Pharmaceutical Bulletin, 33(1), 58-63. [Link]

-

Kottke, T., et al. (2004). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Journal of Medicinal Chemistry, 47(19), 4697-4703. [Link]

-

van der Wouden, H., et al. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 93(3), 209-220. [Link]

-

de Heus, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

-

ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3... Retrieved January 15, 2026, from [Link]

-

Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Retrieved January 15, 2026, from [Link]

-

Yoshikawa, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(1), 18-27. [Link]

-

Nordemann, U. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

-

ResearchGate. (n.d.). Assessment of histamine H 3 receptor G q-coupled pharmacological assay... Retrieved January 15, 2026, from [Link]

-

Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

-

Oishi, R., et al. (1989). Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain. Journal of Neurochemistry, 52(5), 1388-1392. [Link]

-

Barocelli, E., et al. (1995). R-alpha-methylhistamine-induced Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats via Central Histamine H3 Receptors. British Journal of Pharmacology, 115(7), 1326-1330. [Link]

-

Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 8, 13. [Link]

-

Wikipedia. (n.d.). α-Methylhistamine. Retrieved January 15, 2026, from [Link]

-

Immunomart. (n.d.). (R)-(-)-α-Methylhistamine dihydrobromide. Retrieved January 15, 2026, from [Link]

-

Lee, J., et al. (2018). Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. SLAS Discovery, 23(8), 799-808. [Link]

-

JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]

-

Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1734-1741. [Link]

Sources

- 1. (R)-(-)-α-Methylhistamine dihydrobromide | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. This compound | Tocris Bioscience [tocris.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (r)-(-)-alpha-Methylhistamine dihydrobromide in Animal Studies

Introduction: Harnessing the Power of H3 Receptor Agonism

(r)-(-)-alpha-Methylhistamine is a potent and highly selective agonist for the histamine H3 receptor.[1] This G-protein coupled receptor (GPCR) plays a critical role as both an autoreceptor and a heteroreceptor, primarily located on nerve terminals.[2][3] As an autoreceptor, the H3 receptor provides a negative feedback mechanism, inhibiting the synthesis and release of histamine from histaminergic neurons.[1][3][4] As a heteroreceptor, it modulates the release of a wide array of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3]

This dual function makes the H3 receptor a compelling target for investigating a multitude of physiological and pathophysiological processes. Consequently, (r)-(-)-alpha-Methylhistamine serves as an invaluable pharmacological tool for researchers in neuroscience, immunology, and gastroenterology. Its application in animal models allows for the exploration of H3 receptor function in cognitive processes, the sleep-wake cycle, neurogenic inflammation, nociception, and gastric acid secretion.[2][5][6][7][8]

This guide provides a comprehensive overview of the mechanism of action, recommended concentrations, and detailed protocols for the effective use of (r)-(-)-alpha-Methylhistamine dihydrobromide in preclinical animal research.

Scientific Foundation: Mechanism of Action and Pharmacokinetics

Signaling Pathway

The histamine H3 receptor is coupled to inhibitory G-proteins (Gαi/o).[2] Activation of the receptor by an agonist like (r)-(-)-alpha-Methylhistamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This cascade ultimately suppresses neurotransmitter release from the presynaptic terminal.

Caption: Workflow for a Self-Validating Dose-Response Experiment.

Step-by-Step Methodology:

-

Animal Acclimatization: Allow animals to acclimate to the housing facility and handling for a sufficient period (e.g., one week) before the experiment begins to reduce stress-induced variability.

-

Baseline Measurements: If the experimental design allows, record baseline measurements for the parameter of interest (e.g., locomotor activity, nociceptive threshold) before any treatment.

-

Group Allocation: Randomly assign animals to different treatment groups. A typical design includes:

-

Vehicle Control: Receives only the vehicle (e.g., sterile saline).

-

Dose Groups: At least 3-4 groups receiving different doses of (r)-(-)-alpha-Methylhistamine to span the expected effective range.

-

(Optional but Recommended) Antagonist Control: A group pre-treated with a selective H3 receptor antagonist (e.g., thioperamide) before administration of an effective dose of (r)-(-)-alpha-Methylhistamine. [5][9]This is crucial for confirming that the observed effect is mediated specifically through the H3 receptor.

-

-

Administration: Prepare and administer the solutions as described in Protocol 1, ensuring the correct dose volume based on individual animal body weight.

-

Data Collection: At predetermined time points post-administration, measure the experimental endpoint. The timing should be informed by the compound's pharmacokinetic profile and the nature of the biological response.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Plot the dose of (r)-(-)-alpha-Methylhistamine against the measured response to visualize the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect), if applicable.

References

-

Title: The Disposition of (R)-alpha-methylhistamine, a Histamine H3-receptor Agonist, in Rats Source: PubMed URL: [Link]

-

Title: R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries Source: PubMed URL: [Link]

-

Title: Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists Source: PubMed URL: [Link]

-

Title: Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain Source: PubMed URL: [Link]

-

Title: Role of histamine in rodent antinociception Source: PubMed URL: [Link]

-

Title: Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist Source: PubMed URL: [Link]

-

Title: Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice Source: PubMed URL: [Link]

-

Title: (R)-alpha-methylhistamine inhibits ethanol-induced gastric lesions in the rat: involvement of histamine H3 receptors? Source: PubMed URL: [Link]

-

Title: R-alpha-methylhistamine-induced Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats via Central Histamine H3 Receptors Source: PubMed URL: [Link]

-

Title: Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs Source: PubMed URL: [Link]

-

Title: The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors Source: PubMed Central URL: [Link]

-

Title: Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice Source: PubMed Central URL: [Link]

-

Title: Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice Source: PubMed Central URL: [Link]

-

Title: Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder Source: PubMed Central URL: [Link]

-

Title: Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder Source: Frontiers URL: [Link]

-

Title: Role of Histamine H3 Receptors in Control of Mouse Intestinal Motility in Vivo and in Vitro: Comparison With alpha2-adrenoceptors Source: PubMed URL: [Link]

-

Title: R-(-)-alpha-methyl-histamine Has Nitric Oxide-Mediated Vasodilator Activity in the Mesenteric Vascular Bed of the Cat Source: PubMed URL: [Link]

-

Title: Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production Source: PubMed URL: [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Role of histamine in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. R-alpha-methylhistamine-induced inhibition of gastric acid secretion in pylorus-ligated rats via central histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (r)-(-)-alpha-Methylhistamine dihydrobromide in neuroinflammation models

An In-depth Guide to the Application of (R)-(-)-α-Methylhistamine dihydrobromide in Neuroinflammation Models

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (R)-(-)-α-Methylhistamine dihydrobromide, a potent histamine H3 receptor (H3R) agonist, in preclinical models of neuroinflammation. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible outcomes.

Introduction: Targeting the Histaminergic System in Neuroinflammation

Neuroinflammation is a critical pathological component of numerous neurodegenerative and psychiatric disorders, characterized by the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes. This activation leads to the release of a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which can exacerbate neuronal damage.[1]

The histaminergic system, once primarily associated with peripheral allergic reactions, is now recognized as a crucial neuromodulatory system within the CNS.[2] Histaminergic neurons originating in the tuberomammillary nucleus project throughout the brain, regulating processes like wakefulness, cognition, and immune responses.[3][4] The histamine H3 receptor, in particular, has emerged as a key therapeutic target. As a presynaptic autoreceptor and heteroreceptor, the H3R provides a powerful mechanism for modulating the release of not only histamine but also other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[5][6][7]

(R)-(-)-α-Methylhistamine is a high-affinity, selective agonist for the H3 receptor.[8] Its application in neuroinflammation models allows for the precise investigation of how H3R activation can modulate the activity of microglia and astrocytes, offering a potential therapeutic avenue to dampen pathological neuroinflammatory processes.

Scientific Foundation: Mechanism of Action

Understanding the molecular signaling of the H3 receptor is fundamental to designing and interpreting experiments.

H3 Receptor Signaling: The H3R is a G-protein coupled receptor (GPCR) that couples to the inhibitory Gαi/o subunit.[9][10] Activation by an agonist like (R)-(-)-α-Methylhistamine initiates a downstream signaling cascade:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction suppresses the activity of protein kinase A (PKA) and the transcription factor CREB.

-

Activation of Kinase Pathways: H3R stimulation can also activate other critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell survival and inflammation.[11][12]

Effects on Glial Cells:

-

Microglia: As the brain's resident macrophages, microglia express H3 receptors. Studies have shown that H3R activation by agonists can inhibit critical microglial functions, including chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines following a lipopolysaccharide (LPS) challenge.[13] This suggests a direct anti-inflammatory or immunomodulatory role for H3R activation on these cells.

-

Astrocytes: Astrocytes also express functional H3 receptors.[12][14] Activation of these receptors can modulate intracellular signaling cascades, indicating their involvement in the complex interplay between neurons and glial cells during an inflammatory response.[12]

The following diagram illustrates the primary signaling pathways associated with H3 receptor activation.

Caption: H3 Receptor Signaling Cascade.

Application Protocol 1: In Vitro Neuroinflammation Model

This protocol details the use of (R)-(-)-α-Methylhistamine in a lipopolysaccharide (LPS)-stimulated microglial cell line (BV-2), a widely accepted model for studying neuroinflammatory responses.[15][16]

Objective: To quantify the dose-dependent effect of H3R activation on the production of pro-inflammatory mediators in activated microglia.

Workflow Overview:

Caption: Experimental workflow for the in vitro model.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into appropriate plates based on the downstream analysis:

-

96-well plates: For cell viability assays (e.g., MTT) and Griess assay.

-

24-well plates: For cytokine analysis via ELISA.

-

6-well plates: For gene expression (RT-qPCR) or protein analysis (Western Blot).

-

-

Allow cells to adhere and reach 70-80% confluency.

-

-

Compound Preparation and Pre-treatment:

-

Prepare a stock solution of (R)-(-)-α-Methylhistamine dihydrobromide in sterile water or PBS. Further dilute to working concentrations in cell culture medium.

-

Rationale: Pre-treatment allows the agonist to bind to H3 receptors prior to the inflammatory insult, enabling a clear assessment of its modulatory effects.

-

Aspirate old medium and add fresh medium containing either vehicle (control) or varying concentrations of (R)-(-)-α-Methylhistamine. A recommended starting range is 10 nM to 10 µM.

-

Incubate for 1-2 hours at 37°C, 5% CO₂.

-

-

Inflammatory Challenge:

-

Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4), reliably inducing a strong pro-inflammatory response.[17]

-

Prepare a stock of LPS (e.g., from E. coli O111:B4) and dilute it in culture medium.

-

Add LPS to the wells to a final concentration of 100-500 ng/mL.[18][19]

-

Include a negative control group (vehicle treatment, no LPS) and a positive control group (vehicle treatment + LPS).

-

-

Incubation and Sample Collection:

-

Return plates to the incubator. The incubation time depends on the endpoint:

-

After incubation, carefully collect the cell culture supernatant for ELISA and Griess assays. Store at -80°C.

-

Wash the remaining cells with cold PBS and lyse them using an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein).

-

Assessment of Neuroinflammatory Markers:

| Parameter | Method | Rationale & Expected Outcome |

| Pro-inflammatory Cytokines | ELISA for TNF-α, IL-6, IL-1β in supernatant.[20][21] | LPS robustly increases cytokine secretion. Effective H3R activation is expected to significantly reduce the levels of these cytokines. |

| Nitric Oxide (NO) Production | Griess Assay for nitrite in supernatant. | A measure of inducible nitric oxide synthase (iNOS) activity, a key inflammatory enzyme. H3R activation is expected to decrease nitrite levels.[19] |

| Gene Expression | RT-qPCR for Tnf, Il6, Il1b, Nos2 (iNOS) mRNA. | Measures the transcriptional response to the inflammatory stimulus. H3R activation should suppress the LPS-induced upregulation of these genes. |

| Cell Viability | MTT or similar assay. | Crucial control to ensure that observed anti-inflammatory effects are not due to compound-induced cytotoxicity. |

Application Protocol 2: In Vivo Neuroinflammation Model

This protocol describes an acute systemic inflammation model in mice, which induces a reliable and reproducible neuroinflammatory response in the brain.[22][23]

Objective: To determine if systemic administration of (R)-(-)-α-Methylhistamine can mitigate the central neuroinflammatory response to a peripheral inflammatory challenge.

Workflow Overview:

Caption: Experimental workflow for the in vivo model.

Detailed Methodology:

-

Animals and Acclimatization:

-

Use adult male C57BL/6 mice (8-12 weeks old).

-

House animals in a controlled environment for at least one week before the experiment.

-

All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

-

-

Experimental Groups:

-

Group 1 (Control): Vehicle (i.p.) + Saline (i.p.)

-

Group 2 (LPS Only): Vehicle (i.p.) + LPS (i.p.)

-

Group 3 (Treatment): (R)-(-)-α-Methylhistamine (i.p.) + LPS (i.p.)

-

A minimum of 6-8 animals per group is recommended.

-

-

Drug and LPS Administration:

-

Rationale: An intraperitoneal (i.p.) injection of LPS induces a systemic inflammatory response that communicates with the brain, leading to the activation of microglia and astrocytes and a subsequent neuroinflammatory state.[24]

-

Dissolve (R)-(-)-α-Methylhistamine in sterile 0.9% saline. A starting dose range, based on related H3 agonist studies, is 1-10 mg/kg.[25][26]

-

Administer the compound or vehicle via i.p. injection.

-

After 30-60 minutes, administer LPS (0.5 - 5 mg/kg, i.p.) or sterile saline. A single high dose is effective for inducing a robust response.[23]

-

-

Time Course and Tissue Collection:

-

Rationale: The neuroinflammatory response to a single high dose of LPS typically peaks between 12 and 24 hours.[27]